N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-30-19-8-11-21-22(13-19)32-24(26-21)27(15-17-5-4-12-25-14-17)23(28)16-31-20-9-6-18(29-2)7-10-20/h4-14H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAIIWIVDISRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide, a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 366.48 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : The synthesis begins with the preparation of the benzothiazole ring, which is essential for the biological activity of the compound.
- Substitution Reactions : Ethoxy and methoxy groups are introduced through nucleophilic substitution reactions.
- Final Acetamide Formation : The final step involves the acetamide formation through reaction with pyridin-3-ylmethyl amine.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cells through multiple pathways:
- Intrinsic Pathway Activation : It increases cytochrome c release from mitochondria, leading to caspase activation.
- Extrinsic Pathway Activation : The compound enhances Fas receptor expression, triggering apoptosis in cancer cells.
In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MDA-MB-231 | 15.0 |
| A549 | 20.0 |
These findings indicate significant promise for further development as an anticancer therapeutic agent.
Enzyme Inhibition
Molecular docking studies reveal that this compound binds effectively to target enzymes such as urease and carbonic anhydrase, which are critical in various physiological processes. The binding interactions primarily involve hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory activity.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a remarkable reduction in bacterial load when treated with varying concentrations of the compound, highlighting its potential as a therapeutic agent against resistant strains.
-
Case Study on Anticancer Activity :
- In vivo studies using xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its role as a potential anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
